molecular formula C31H32N4O4 B1675684 LY377604 CAS No. 204592-94-9

LY377604

Cat. No.: B1675684
CAS No.: 204592-94-9
M. Wt: 524.6 g/mol
InChI Key: RBSGUQYXRDKPAE-QFIPXVFZSA-N
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Scientific Research Applications

  • LY-377604 finds applications in several scientific fields:

      Medicine: Its role in treating obesity suggests potential therapeutic benefits.

      Biology: Further research may explore its impact on cellular processes and signaling pathways.

      Chemistry: Investigating its reactivity and interactions with other molecules.

      Industry: Considering its potential use in drug development or as a research tool.

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for LY-377604 are not widely available in the literature.
    • it’s worth noting that industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

    • LY-377604 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain undisclosed.
    • The major products formed from these reactions are not explicitly documented.
  • Mechanism of Action

    • LY-377604’s mechanism involves activation of the β3-adrenergic receptor.
    • It exerts its effects through molecular targets and pathways related to adrenergic signaling.
    • detailed insights into these mechanisms require further investigation.
  • Comparison with Similar Compounds

    • While specific similar compounds are not listed here, researchers may compare LY-377604 with other β-adrenergic receptor modulators.
    • Highlighting its uniqueness would involve exploring its selectivity, binding affinity, and functional differences compared to related compounds.

    Properties

    IUPAC Name

    6-[4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C31H32N4O4/c1-31(2,16-20-10-13-23(14-11-20)39-28-15-12-21(17-33-28)30(32)37)34-18-22(36)19-38-27-9-5-8-26-29(27)24-6-3-4-7-25(24)35-26/h3-15,17,22,34-36H,16,18-19H2,1-2H3,(H2,32,37)/t22-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RBSGUQYXRDKPAE-QFIPXVFZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)N)NC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C31H32N4O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20174419
    Record name LY-377604
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20174419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    524.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    204592-94-9
    Record name LY-377604
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204592949
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name LY-377604
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12858
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name LY-377604
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20174419
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name LY-377604
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCC6TB3P6K
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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